8-Dodecyn-1-ol, acetate

Description

Contextualization within Unsaturated Fatty Acetate (B1210297) Chemistry

Unsaturated fatty acids are carboxylic acids with one or more double or triple bonds in their aliphatic chains. wikipedia.org Their acetate esters, like 8-dodecyn-1-ol (B13422076), acetate, are part of a broad class of organic compounds known as fatty acid esters. ontosight.ai These compounds are characterized by the presence of an ester functional group and an unsaturated hydrocarbon chain.

The chemistry of unsaturated fatty acetates is crucial in various biological and industrial processes. In nature, these compounds can act as signaling molecules, such as insect pheromones, which are vital for communication and mating behaviors. researchgate.net The specific geometry (cis or trans) of the double bond in the final product is often critical for its biological activity, necessitating precise control during synthesis. researchgate.netscielo.br The triple bond in 8-dodecyn-1-ol, acetate serves as a masked double bond, allowing for the stereoselective formation of either the (Z)-cis or (E)-trans isomer through controlled hydrogenation. thieme-connect.de

Significance as a Precursor in Stereospecific Lipid Synthesis

Lipids are a diverse group of organic molecules that include fats, oils, and waxes. msu.edu The synthesis of specific lipids, particularly those with defined stereochemistry, often requires multi-step procedures involving versatile intermediates. This compound is a prime example of such a precursor.

Its primary significance lies in its role in the synthesis of (Z)-8-dodecenyl acetate and (E)-8-dodecenyl acetate. researchgate.net These compounds are components of the sex pheromones of several Lepidoptera species, including the oriental fruit moth (Grapholita molesta). researchgate.netresearchgate.netscispace.com The biological activity of these pheromones is highly dependent on the isomeric ratio of the Z and E forms. researchgate.netscielo.br

The synthesis of these dodecenyl acetates from this compound involves the stereoselective reduction of the alkyne functionality.

Synthesis of (Z)-8-dodecenyl acetate: Catalytic hydrogenation of the triple bond in this compound using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline), selectively produces the cis or (Z)-alkene. thieme-connect.de Other modern catalysts, including those based on manganese and zinc, have also been developed for the highly selective semihydrogenation of alkynes to (Z)-alkenes. acs.orgacs.org

Synthesis of (E)-8-dodecenyl acetate: The reduction of the alkyne to the trans or (E)-alkene can be achieved using dissolving metal reductions, such as sodium in liquid ammonia. umn.edu

This ability to control the stereochemical outcome makes this compound a critical intermediate for producing biologically active pheromone components with high isomeric purity. researchgate.net

Historical Perspectives on Alkyne Intermediates in Dodecenyl Acetate Production

The use of alkyne intermediates has been a cornerstone in the synthesis of dodecenyl acetates for decades. Early synthetic routes recognized that the controlled reduction of a triple bond was a reliable method for introducing a cis-double bond. scispace.com This approach offered a significant advantage over other methods like the Wittig reaction, which could sometimes lead to mixtures of isomers. scispace.comgoogle.com

Historically, the synthesis of (Z)-8-dodecenyl acetate often involved the alkylation of smaller alkyne fragments followed by reduction. scielo.br For instance, a common strategy involved coupling a C3 alkyne with a C9 fragment or a C6 alkyne with a C6 fragment to construct the twelve-carbon backbone. researchgate.netrevistadechimie.ro These multi-step syntheses highlighted the versatility of alkyne chemistry in building complex carbon skeletons.

Over the years, research has focused on improving the efficiency and stereoselectivity of these reactions. The development of more sophisticated catalysts and reaction conditions has allowed for higher yields and greater isomeric purity of the final dodecenyl acetate products. acs.orgacs.orgnih.gov The enduring use of alkyne intermediates like this compound underscores their fundamental importance in the strategic synthesis of unsaturated lipids.

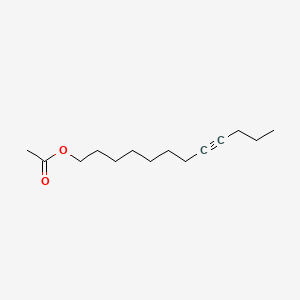

Structure

2D Structure

3D Structure

Properties

CAS No. |

26906-26-3 |

|---|---|

Molecular Formula |

C14H24O2 |

Molecular Weight |

224.34 g/mol |

IUPAC Name |

dodec-8-ynyl acetate |

InChI |

InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-4,7-13H2,1-2H3 |

InChI Key |

KAOAAXSFXKKFGC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC#CCCCCCCCOC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 8 Dodecyn 1 Ol, Acetate

Alkyne Construction Strategies for the Dodecyne Backbone

The formation of the C12 alkyne chain is a critical phase in the synthesis of 8-dodecyn-1-ol (B13422076), acetate (B1210297). Various strategies have been developed to assemble this backbone with high efficiency and regioselectivity.

Segmented Carbon Chain Coupling Approaches (e.g., C3+C6=C9, C9+C3=C12 Schemes)

A practical and effective route for constructing the dodecyne backbone involves a segmented coupling strategy. lumenlearning.com This approach builds the carbon chain in a stepwise manner, ensuring precise placement of the alkyne functional group. A common scheme follows a C3+C6=C9 and subsequent C9+C3=C12 pathway.

The synthesis can be initiated with readily available starting materials such as 2-propyn-1-ol (a C3 unit) and 1,6-hexanediol (B165255) (a C6 unit). lumenlearning.com The process involves protecting one of the hydroxyl groups of 1,6-hexanediol, converting the other to a leaving group (like bromide), and then coupling it with a C3 fragment. The resulting C9 intermediate, which contains a terminal alkyne, is then further elongated.

A key reaction in this sequence is the coupling of a Grignard reagent derived from a protected 6-bromo-1-hexanol (B126649) with methoxyallene (B81269) to form a C9 intermediate, 1-tert-butoxy-non-8-yne. lumenlearning.com This C9 alkyne then undergoes a second coupling reaction with a C3 electrophile, such as 1-bromopropane, to complete the C12 carbon skeleton, yielding 1-tert-butoxy-dodec-8-yne. lumenlearning.com

Utilizing Organomercury Derivatives in Alkyne Functionalization

A crucial step in the segmented coupling approach involves the use of organomercury derivatives to facilitate the final carbon-carbon bond formation. lumenlearning.com The terminal C9 alkyne, 1-tert-butoxy-non-8-yne, is transformed into a mercury derivative. This intermediate is key to the synthesis of both (Z)- and (E)- isomers of the corresponding alkene pheromones and serves as a precursor to the target alkyne. lumenlearning.com

The mercury derivative of the terminal alkyne is directly lithiated and subsequently alkylated with 1-bromopropane. lumenlearning.com This transmetallation sequence allows for the clean and efficient addition of the final three-carbon fragment, leading to the formation of the desired 1-tert-butoxy-dodec-8-yne. lumenlearning.com The use of the organomercury intermediate is pivotal for the high-yield alkylation step that completes the C12 backbone. lumenlearning.com

Phosphonium (B103445) Ylide-Mediated Alkynylation (e.g., Wittig-Type Condensations)

While phosphonium ylide-mediated reactions, specifically the Wittig reaction, are a cornerstone of modern organic synthesis, their primary application is in the formation of alkenes (carbon-carbon double bonds), not alkynes. masterorganicchemistry.com In the context of dodecenyl acetates, the Wittig reaction is extensively used to synthesize the alkene analogue, (Z)-8-dodecen-1-ol, acetate.

In a typical patented industrial synthesis of the Z-alkene, a phosphonium ylide is generated from 8-hydroxyoctyltriphenylphosphonium bromide. organic-chemistry.org This ylide then reacts with n-butyraldehyde in an olefination reaction to produce (Z/E)-8-dodecen-1-ol with high yield and stereoselectivity (95:5 Z/E ratio). organic-chemistry.org This method provides a reliable route to the corresponding alkene but does not directly yield the 8-dodecyn-1-ol backbone. Therefore, for the synthesis of the target alkyne, direct alkynylation via phosphonium ylides is not the standard approach; instead, the acetylenic coupling strategies described previously are employed.

Esterification Protocols for the Acetate Moiety

Once the 8-dodecyn-1-ol backbone is synthesized (often in a protected form like 1-tert-butoxy-dodec-8-yne), the final step is the introduction of the acetate group. This is typically achieved through a two-step process: deprotection of the alcohol followed by esterification.

The tert-butoxy (B1229062) protecting group is removed from 1-tert-butoxy-dodec-8-yne, yielding 8-dodecyn-1-ol. This alcohol is then subjected to esterification. A common and efficient method for this acetylation is the reaction of the alcohol with acetic acid. The reaction is typically refluxed for several hours to drive it to completion. lumenlearning.com Following the reaction, the mixture is worked up by pouring it over ice and extracting the product with a nonpolar solvent like petroleum ether. lumenlearning.com This straightforward protocol provides the final product, 8-dodecyn-1-ol, acetate, in good yield (approximately 80%). lumenlearning.com

Optimization of Reaction Conditions for Enhanced Purity and Yield in Dodecyn-1-ol, acetate Synthesis

For the segmented coupling and organomercury pathway, the yields for individual steps are reported to be generally high. For example, the formation of the key C9 intermediate, 1-tert-butoxy-non-8-yne, proceeds with a 60% yield and 95% purity. lumenlearning.com The subsequent alkylation to form the C12 backbone (1-tert-butoxy-dodec-8-yne) has an 81% yield with 80% purity. lumenlearning.com The final acetylation step to produce this compound from the corresponding alcohol is reported to have an 80% yield. lumenlearning.com

Below is a table summarizing the reported yields and purities for key intermediates in one of the primary synthetic routes.

| Intermediate/Product | Synthetic Step | Yield (%) | Purity (%) |

| 1-tert-butoxy-non-8-yne | C3 + C6 Coupling | 60 | 95 |

| 1-tert-butoxy-dodec-8-yne | C9 + C3 Coupling | 81 | 80 |

| This compound | Acetylation | 80 | Not Specified |

Advanced Analytical Characterization in 8 Dodecyn 1 Ol, Acetate Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopy is fundamental to determining the molecular architecture of 8-Dodecyn-1-ol (B13422076), acetate (B1210297). By probing the interactions of the molecule with electromagnetic radiation, these techniques reveal detailed information about its carbon framework, proton environments, and constituent functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise structure of 8-Dodecyn-1-ol, acetate. Through ¹H NMR and ¹³C NMR, the connectivity of atoms and the electronic environment of each nucleus can be determined.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would show characteristic signals corresponding to the different protons along the alkyl chain and the acetate group. Protons on the carbon adjacent to the acetate oxygen (C1) are expected to resonate downfield due to the deshielding effect of the oxygen atom. Protons adjacent to the alkyne group (C7 and C10) would also have a distinct chemical shift.

¹³C NMR Spectroscopy: This method maps the carbon skeleton of the molecule. The key diagnostic signals for this compound include those for the two sp-hybridized carbons of the internal alkyne bond, which typically appear in a unique region of the spectrum (around 80 ppm). The carbonyl carbon of the acetate group and the carbon bonded to the ester oxygen also provide signature peaks that confirm the compound's identity.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Acetate Methyl (CH₃) | ~2.05 | ~21.0 |

| Methylene (C1-H₂) | ~4.06 | ~64.5 |

| Alkyne Carbons (C8, C9) | N/A | ~80.0 |

| Carbonyl (C=O) | N/A | ~171.1 |

| Alkyl Chain (CH₂, CH₃) | 0.9 - 2.2 | 14.0 - 32.0 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands that confirm its identity. The most significant peaks include a strong absorption from the ester carbonyl (C=O) group and a weak, but highly diagnostic, absorption from the internal carbon-carbon triple bond (C≡C). libretexts.org The absence of a strong, sharp peak around 3300 cm⁻¹ confirms that it is an internal, not a terminal, alkyne. libretexts.orgorgchemboulder.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | 1750-1735 | Strong |

| C-O (Ester) | Stretch | 1250-1000 | Strong |

| C≡C (Internal Alkyne) | Stretch | 2260-2100 | Weak to Medium |

| C-H (sp³) | Stretch | 2960-2850 | Strong |

Quantitative Analytical Method Validation Principles (e.g., Linearity, Recovery, Precision)

To ensure that an analytical method for quantifying this compound is reliable and fit for its intended purpose, it must be validated. wjpmr.compharmaguideline.com Method validation is a regulatory requirement in many industries and demonstrates that the method provides consistent, accurate, and trustworthy results. pharmaguideline.com Key validation parameters, often defined by guidelines from the International Conference on Harmonisation (ICH), include:

Linearity: This parameter establishes the relationship between the concentration of the analyte and the analytical signal. The method's linearity is demonstrated by analyzing a series of standards at different concentrations and showing that the response is directly proportional, typically confirmed by a correlation coefficient (R²) value of ≥0.99. youtube.comms-editions.cl

Recovery (Accuracy): Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of this compound is added to a sample matrix (spiked sample). The sample is then analyzed, and the percentage of the added analyte that is detected (% recovery) is calculated. Acceptable recovery is typically within a range such as 98-102%. youtube.comlongdom.org

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (%RSD). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time. pharmaguideline.com

Intermediate Precision: The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment. ms-editions.cl

Transformation and Derivatization Chemistry of 8 Dodecyn 1 Ol, Acetate

Stereoselective Reduction of the Alkyne Moiety to Alkenes

The conversion of the alkyne in 8-dodecyn-1-ol (B13422076), acetate (B1210297) to an alkene can be directed to yield either the cis ((Z)) or trans ((E)) isomer by selecting appropriate reagents and reaction conditions.

The synthesis of (Z)-alkenes from internal alkynes is commonly achieved through catalytic hydrogenation using a "poisoned" or deactivated catalyst. While Lindlar's catalyst (palladium on calcium carbonate or barium sulfate, deactivated with lead acetate and quinoline) is a classic example, nickel-based systems such as P-2 nickel (NiP-2), also known as nickel boride, offer an effective alternative. youtube.comwikipedia.org

P-2 Ni is an amorphous, black granular catalyst typically prepared in situ from the reduction of a nickel(II) salt, such as nickel(II) acetate, with sodium borohydride in an ethanol solution. wikipedia.org This catalyst facilitates the semi-hydrogenation of the alkyne, adding two hydrogen atoms across the triple bond with syn-stereochemistry to yield the (Z)-alkene. youtube.com The catalyst's surface is deactivated enough to prevent the subsequent reduction of the newly formed alkene to an alkane, a common side reaction with more active catalysts like palladium on carbon. youtube.com The reaction provides high selectivity for the (Z)-isomer. nih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Substrate | 8-Dodecyn-1-ol, acetate | |

| Catalyst | P-2 Nickel (Nickel Boride) | youtube.comwikipedia.org |

| Reagents | Nickel(II) Acetate, Sodium Borohydride, Hydrogen Gas (H₂) | wikipedia.org |

| Solvent | Ethanol | wikipedia.org |

| Temperature | Room Temperature | wikipedia.org |

| Pressure | Atmospheric Pressure | |

| Product | (Z)-8-Dodecen-1-yl Acetate | youtube.com |

| Stereoselectivity | High (>90% Z-isomer) | nih.gov |

The synthesis of (E)-alkenes from internal alkynes requires an anti-addition of hydrogen atoms across the triple bond. The conventional method for this transformation is the dissolving metal reduction, which typically employs sodium or lithium metal in liquid ammonia at low temperatures. libretexts.orgopenstax.org However, an alternative pathway utilizing lithium aluminum hydride (LiAlH₄), a reagent not typically capable of reducing isolated alkynes, has been developed. reddit.com

This specialized reduction is achieved by treating the alkyne with a significant excess of lithium aluminum hydride in the presence of lithium iodide (LiI) in a high-boiling solvent like diglyme at elevated temperatures (160-170°C). researchgate.net Under these forcing conditions, the reaction proceeds with high stereoselectivity to yield the trans-alkene. researchgate.net The reaction is believed to be facilitated by the lithium iodide, which polarizes the alkyne bond, making it susceptible to hydride attack. researchgate.net Without the addition of lithium iodide, the reduction of the inactivated alkyne does not occur. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Substrate | This compound (as an inactivated alkyne) | researchgate.net |

| Reagents | Lithium Aluminum Hydride (LiAlH₄, 4.1 eq.), Lithium Iodide (LiI, 1.1 eq.) | researchgate.net |

| Solvent | Diglyme | researchgate.net |

| Temperature | 160-170°C (Reflux) | researchgate.net |

| Reaction Time | 30-40 hours | researchgate.net |

| Product | (E)-8-Dodecen-1-yl Acetate | researchgate.net |

| Yield | 76-87% | researchgate.net |

| Stereoselectivity | >95% E-isomer | researchgate.net |

Mechanistic Studies of Alkyne Functionalization Reactions

The ability to selectively produce either the (Z)- or (E)-alkene from this compound stems from the distinct mechanisms of the reduction reactions.

The catalytic hydrogenation on the surface of P-2 Ni proceeds via a syn-addition mechanism. khanacademy.org The reaction is initiated by the adsorption of both hydrogen gas and the alkyne onto the surface of the nickel catalyst. khanacademy.org The H-H bond is cleaved, and the individual hydrogen atoms are held on the metal surface. The alkyne molecule also coordinates to the metal surface via its pi-electron system. The transfer of two hydrogen atoms from the catalyst surface to the same face of the triple bond results in the exclusive formation of the (Z)-alkene. khanacademy.orgyoutube.com The selectivity of the semi-hydrogenation is attributed to the fact that alkynes generally adsorb more strongly to the catalyst surface than alkenes, thus the (Z)-alkene product is released from the surface before it can be further reduced to the corresponding alkane.

In contrast, the formation of the (E)-alkene via the LiAlH₄/LiI system points to a different mechanistic pathway. While a detailed mechanism for this specific high-temperature reaction is not fully elucidated, it is proposed that the lithium iodide acts as a Lewis acid, coordinating to the alkyne and polarizing the triple bond. researchgate.net This activation facilitates the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄. This process is distinct from the well-understood dissolving metal reduction (e.g., Na in NH₃), which dictates trans-selectivity through a radical anion intermediate. libretexts.orgopenstax.org In the dissolving metal mechanism, a single electron transfer from the metal (e.g., sodium) to the alkyne forms a radical anion. libretexts.org This intermediate is protonated by the solvent (ammonia) to give a vinylic radical. A second electron transfer produces a vinylic anion, which adopts the more sterically stable trans configuration before a final protonation yields the (E)-alkene. libretexts.orgopenstax.org The LiAlH₄/LiI method avoids the use of cryogenic liquid ammonia and alkali metals, offering an alternative route to the (E)-isomer through a proposed hydride-mediated, anti-addition pathway.

Role of 8 Dodecyn 1 Ol, Acetate in the Synthesis of Biologically Active Compounds

Precursor in Lepidopteran Sex Pheromone Synthesis

8-Dodecyn-1-ol (B13422076), acetate (B1210297) is a key starting material in the synthesis of sex pheromones for several species of Lepidoptera, including the Oriental fruit moth (Grapholita molesta) and the plum fruit moth (Grapholita funebrana). jaydevchemicals.com The biological activity of these pheromones is critically dependent on the precise geometry of the double bonds within their molecular structure. The triple bond of 8-Dodecyn-1-ol, acetate provides a strategic handle for the stereoselective introduction of these crucial olefinic moieties.

Production of (Z)-8-Dodecen-1-yl Acetate and (E)-8-Dodecen-1-yl Acetate

The primary application of this compound in pheromone synthesis is its conversion to the geometrically isomeric (Z)-8-Dodecen-1-yl acetate and (E)-8-Dodecen-1-yl acetate. These two compounds are often the major components of the female sex pheromone blend of various moth species. researchgate.net The synthesis of these isomers from the parent alkyne relies on well-established stereoselective reduction methodologies.

The synthesis of (Z)-8-Dodecen-1-yl acetate , the primary sex pheromone component of the Oriental fruit moth, is achieved through the partial hydrogenation of the triple bond in this compound. researchgate.net This reaction is typically carried out using a "poisoned" catalyst, most commonly Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline) or a Nickel-Boride catalyst (Ni-P2). monash.edu These catalysts facilitate the syn-addition of hydrogen across the alkyne, resulting in the exclusive formation of the cis or (Z)-alkene. A high isomeric purity of the (Z)-isomer is crucial, as the presence of the (E)-isomer can significantly reduce the biological activity of the pheromone. researchgate.net

Conversely, the synthesis of (E)-8-Dodecen-1-yl acetate is accomplished through the reduction of this compound using dissolving metal conditions, such as sodium or lithium in liquid ammonia. This reaction proceeds via a radical anion intermediate, leading to the anti-addition of hydrogen across the triple bond and the formation of the trans or (E)-alkene. Another method involves the use of lithium aluminum hydride for the reduction. monash.edu

A practical synthetic route to both isomers involves the acetylation of 1-tert-butoxy-dodec-8-yne followed by stereoselective reduction. Reduction with a Ni-P2 catalyst yields (Z)-8-dodecen-1-yl acetate with 85% isomeric purity, while reduction with lithium aluminium hydride followed by acetylation affords (E)-8-dodecen-1-yl acetate with 90% isomeric purity. monash.edu

| Target Isomer | Reagents and Conditions | Stereochemical Outcome |

| (Z)-8-Dodecen-1-yl Acetate | H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | syn-addition, forms cis (Z) isomer |

| (Z)-8-Dodecen-1-yl Acetate | H₂, Ni-P2 Catalyst | syn-addition, forms cis (Z) isomer |

| (E)-8-Dodecen-1-yl Acetate | Na or Li in liquid NH₃ | anti-addition, forms trans (E) isomer |

| (E)-8-Dodecen-1-yl Acetate | Lithium Aluminium Hydride (LiAlH₄) | anti-addition, forms trans (E) isomer |

Control of Geometrical Isomer Purity in Pheromone Synthesis

The ratio of (Z) to (E) isomers in the final pheromone product is a critical determinant of its biological efficacy. For instance, the sex pheromone of Grapholita molesta is a blend of (Z)-8-dodecenyl acetate and (E)-8-dodecenyl acetate, with the (Z) isomer being the major component. researchgate.net Therefore, the stereochemical control during the reduction of this compound is of paramount importance.

The choice of catalyst and reaction conditions plays a crucial role in achieving high isomeric purity. Lindlar's catalyst is renowned for its high selectivity in producing Z-alkenes from alkynes. proquest.com The catalyst's surface is deactivated or "poisoned" to prevent over-reduction to the corresponding alkane and to ensure the desired stereochemical outcome. Similarly, the P-2 nickel catalyst is also effective in producing cis-alkenes.

For the synthesis of E-alkenes, the dissolving metal reduction is highly stereoselective, yielding the trans product. The precise control over the reaction temperature and the careful addition of reagents are essential to maximize the yield and isomeric purity of the desired product. The ability to selectively synthesize either the (Z) or (E) isomer with high purity from a common precursor like this compound underscores the strategic importance of this compound in the synthesis of biologically active pheromones.

Potential as a Strategic Building Block for Complex Organic Molecules

While the primary documented application of this compound is in pheromone synthesis, its structure as a functionalized internal alkyne suggests a broader potential as a strategic building block in the synthesis of other complex organic molecules. Alkynes are a versatile functional group in organic chemistry, participating in a wide array of chemical transformations that allow for the construction of diverse molecular architectures. nih.govmdpi.com

The triple bond of this compound can undergo various reactions beyond simple reduction. These include, but are not limited to, hydroboration-oxidation to introduce a carbonyl group, halogenation to form dihaloalkenes, and various coupling reactions to extend the carbon chain. Furthermore, the terminal acetate group can be hydrolyzed to the corresponding alcohol, which can then be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing additional handles for molecular elaboration.

The bifunctional nature of this compound, possessing both an alkyne and an acetate moiety, makes it a potentially valuable synthon for the construction of complex natural products and other biologically active compounds. For instance, the alkyne can be utilized in cycloaddition reactions to form heterocyclic rings, a common motif in many pharmaceutical agents. Although specific examples of the use of this compound in the total synthesis of complex molecules other than pheromones are not extensively reported in the literature, the inherent reactivity of its functional groups points towards a significant, yet largely untapped, potential in this area of organic synthesis.

Future Research Directions in 8 Dodecyn 1 Ol, Acetate Chemistry

Development of Novel and Environmentally Benign Synthetic Routes

The chemical industry's shift towards green chemistry principles is driving the development of more sustainable synthetic methods. For compounds like 8-dodecyn-1-ol (B13422076), acetate (B1210297), this involves minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

Future research will likely focus on:

Aqueous Reaction Media: Organic reactions conducted in water ("on water" reactions) are gaining attention for their potential to accelerate reaction rates and simplify product isolation. ijsr.in Investigating the synthesis of alkyne precursors in aqueous suspensions could offer an environmentally friendly alternative to traditional organic solvents. ijsr.in

Solid Acid Catalysts: The use of heterogeneous solid acid catalysts, such as zeolites, clays, and ion-exchange resins, presents a significant opportunity for greener synthesis. nih.govresearchgate.net These catalysts are often recoverable and reusable, reducing waste and cost. Research could explore their application in key steps of the 8-dodecyn-1-ol, acetate synthesis, such as esterification or coupling reactions.

Catalyst-Free Conditions: Developing synthetic protocols that operate under metal-free and additive-free conditions is a key goal of sustainable chemistry. acs.org Exploring reactions that can proceed with minimal catalytic input, potentially in benign solvents like water/DMSO mixtures, could lead to more ecological and cost-effective production methods. acs.org

Table 1: Comparison of Conventional vs. Environmentally Benign Synthetic Approaches

| Feature | Conventional Synthetic Routes | Future Environmentally Benign Routes |

| Solvents | Typically volatile organic compounds (VOCs) | Water, green solvents (e.g., alcohols), or solvent-free conditions ijsr.innih.gov |

| Catalysts | Often stoichiometric or homogeneous metal catalysts | Recyclable heterogeneous catalysts (zeolites, clays), organocatalysts ijsr.innih.gov |

| Reaction Conditions | May require harsh temperatures and pressures | Milder reaction conditions, potentially room temperature ijsr.inacs.org |

| Atom Economy | Can be lower due to use of protecting groups and wasteful reagents | Higher atom economy through catalytic cycles and cascade reactions |

| Byproducts | May produce hazardous waste | Aims for minimal and non-toxic byproducts |

Exploration of Emerging Catalytic Systems for Alkyne Transformations

The carbon-carbon triple bond in 8-dodecyn-1-ol is a versatile functional group, ripe for a variety of chemical transformations. Advances in catalysis are continuously providing new tools to manipulate alkynes with greater precision and efficiency.

Promising areas for future catalytic research include:

Copper Carbene Chemistry: Copper-catalyzed reactions involving carbene intermediates are powerful for forming new carbon-carbon and carbon-heteroatom bonds. nih.govsemanticscholar.org Future work could explore the reaction of 8-dodecyn-1-ol with diazo compounds in the presence of copper catalysts to generate complex vinyl carbene intermediates, leading to novel molecular architectures. semanticscholar.orgmdpi.com

Dinuclear Cobalt Catalysts: Recently developed dinuclear cobalt carbonyl complexes have shown high efficiency and selectivity in the anti-Markovnikov hydrosilylation of alkynes. bioengineer.org Applying such catalytic systems to 8-dodecyn-1-ol could provide a direct and selective route to valuable alkenyl silicon compounds, which are versatile synthetic intermediates. bioengineer.org

Carbene/Alkyne Metathesis (CAM): This process, where a metal carbene reacts with an alkyne to create a new vinyl metal carbene, opens pathways to complex cyclic and acyclic structures. mdpi.com Investigating copper-catalyzed CAM cascades with derivatives of 8-dodecyn-1-ol could lead to the rapid synthesis of diverse heterocyclic compounds. mdpi.com

Table 2: Emerging Catalytic Systems for Alkyne Functionalization

| Catalytic System | Transformation | Potential Application for this compound | Reference |

| Copper(I) Complexes | Cross-coupling with diazo compounds | Synthesis of complex polyfunctional molecules | nih.govsemanticscholar.org |

| Dinuclear Cobalt Carbonyl | Anti-Markovnikov Hydrosilylation | Creation of linear alkenyl silane derivatives | bioengineer.org |

| Rhodium, Gold, Silver Catalysts | Cyclopropenation | Formation of cyclopropene-containing analogues | mdpi.com |

| Copper Catalysts | Carbene/Alkyne Metathesis (CAM) | Rapid construction of multi-substituted quinoline or pyrrole derivatives | mdpi.com |

Computational Chemistry Applications in Reaction Pathway Design and Prediction

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and designing new synthetic routes. frontiersin.org By modeling reaction profiles, researchers can predict the feasibility and selectivity of proposed transformations before undertaking experimental work.

Future computational studies related to this compound could involve:

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure and reactivity of the alkyne bond in 8-dodecyn-1-ol. nih.gov This can help in designing new reactions, such as strain-promoted cycloadditions, by predicting reaction barriers and transition state geometries. nih.govnih.gov

Reaction Profile Analysis: Computing the potential energy surface for various reaction pathways allows for the determination of activation energies and reaction rates. nih.gov This approach can be used to optimize reaction conditions and predict the most favorable pathway for transforming this compound into desired products.

Computer-Assisted Synthesis Planning: As algorithms for retrosynthetic analysis become more sophisticated, they can be applied to design efficient multi-step syntheses starting from or leading to this compound. frontiersin.org These programs can suggest novel and non-intuitive synthetic routes by searching vast databases of chemical reactions. frontiersin.org

Integration into Modular Synthesis of Natural Products and Analogues

Modular synthesis, where complex molecules are assembled from smaller, interchangeable building blocks, is a powerful strategy for creating libraries of compounds for biological screening. nih.govscispace.comresearchgate.net The linear structure and reactive alkyne group of this compound make it an ideal building block for such approaches.

Future research in this area could focus on:

Diversity-Oriented Synthesis (DOS): Using this compound as a foundational building block in DOS workflows could lead to the creation of diverse molecular scaffolds. nih.gov By combining it with other building blocks through various reaction sequences, large and structurally varied libraries of natural product-like molecules can be generated.

Synthesis of Macrocycles: Macrocyclic natural products are a rich source of therapeutic agents. nih.gov A modular approach could utilize the alkyne moiety of 8-dodecyn-1-ol for ring-closing reactions or for introducing rigidity into a macrocyclic structure, enabling the synthesis of novel bioactive compounds. researchgate.net

Polyyne Natural Product Synthesis: Acetylenic natural products are a significant class of compounds with diverse biological activities. nih.govacademie-sciences.fr this compound can serve as a key intermediate in the total synthesis of more complex polyyne natural products, which are known for their potent anti-cancer and anti-HIV properties. academie-sciences.fr

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing 8-Dodecyn-1-ol acetate with high stereochemical purity?

- Methodological Answer : The synthesis of 8-Dodecyn-1-ol acetate typically involves alkynol acetylation using acetic anhydride or acetyl chloride under catalytic conditions. For stereochemical control, use transition-metal catalysts (e.g., palladium or copper) to direct regioselectivity during alkyne functionalization. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures removal of unreacted alkynol and byproducts. Validate stereochemical outcomes using and NMR, comparing coupling constants and chemical shifts to literature data .

Q. Which analytical techniques are most reliable for characterizing 8-Dodecyn-1-ol acetate?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Resolves structural isomers and confirms molecular weight (e.g., EI-MS fragmentation patterns) .

- Nuclear Magnetic Resonance (NMR) : NMR identifies acetate protons (~2.0 ppm) and alkyne protons (~1.9 ppm). NMR confirms carbonyl (170–175 ppm) and alkyne (70–90 ppm) carbons .

- Infrared Spectroscopy (IR) : Detects acetate C=O stretches (~1740 cm) and alkyne C≡C stretches (~2100–2260 cm) .

Q. How should 8-Dodecyn-1-ol acetate be stored to prevent degradation in laboratory settings?

- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to minimize oxidation and photodegradation. Monitor stability via periodic GC-MS analysis. Avoid contact with strong acids/bases or oxidizing agents, which may hydrolyze the acetate group or polymerize the alkyne .

Advanced Research Questions

Q. What mechanisms underlie the bioactivity of 8-Dodecyn-1-ol acetate in pheromone-mediated insect behavior?

- Methodological Answer : Use electroantennography (EAG) and wind-tunnel assays to quantify receptor-specific responses in target insects (e.g., codling moth). Compare dose-response curves of synthetic 8-Dodecyn-1-ol acetate isomers (Z/E) against natural pheromones. Molecular docking studies with pheromone-binding proteins can predict binding affinities. Field trials should assess trap efficacy under variable humidity/temperature conditions .

Q. How can researchers resolve contradictions in thermodynamic data (e.g., vapor pressure, Henry’s Law constants) for 8-Dodecyn-1-ol acetate?

- Methodological Answer : Cross-validate experimental setups:

- Vapor Pressure : Use static or dynamic gravimetric methods with temperature-controlled chambers. Compare results against predictive models (e.g., Antoine equation) .

- Henry’s Law Constants : Employ equilibrium partitioning in closed-headspace systems, validated via purge-and-trap GC-MS. Address discrepancies by standardizing solvent purity and temperature (±0.1°C) .

- Reference Databases : Cross-check with NIST Chemistry WebBook entries for analogous compounds (e.g., ethyl acetate) to identify systematic errors .

Q. What experimental designs mitigate challenges in studying 8-Dodecyn-1-ol acetate’s interactions with lipid bilayers?

- Methodological Answer :

- Membrane Incorporation : Use fluorescence anisotropy or DSC (Differential Scanning Calorimetry) to track phase transitions in model membranes (e.g., DPPC liposomes). Vary acyl chain lengths to assess alkyne-induced membrane fluidity changes .

- Molecular Dynamics (MD) Simulations : Parameterize force fields using QM/MM calculations for alkyne-lipid interactions. Validate simulations with neutron scattering data .

Data Contradiction Analysis

Q. Why do studies report conflicting bioactivity levels for 8-Dodecyn-1-ol acetate in different insect species?

- Methodological Answer : Variability arises from species-specific pheromone receptor isoforms and environmental factors. To address:

- Controlled Bioassays : Standardize insect age, mating status, and circadian rhythms.

- Isomer Purity : Verify Z/E ratios via chiral GC; impurities <1% can alter bioactivity .

- Field vs. Lab Conditions : Conduct parallel lab and field studies to disentangle abiotic effects (e.g., UV degradation) .

Research Application Tables

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.